molecular formula C7H10N2O3 B1483941 methyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate CAS No. 83405-77-0

methyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B1483941
CAS No.: 83405-77-0
M. Wt: 170.17 g/mol
InChI Key: WYXRHCMONNODHW-UHFFFAOYSA-N
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Description

Methyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate: is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a hydroxyl group at the 5-position and a methyl group at the 3-position of the pyrazole ring, with an acetate ester attached to the nitrogen atom.

Synthetic Routes and Reaction Conditions:

  • Hydrazine Coupling Method: One common synthetic route involves the reaction of hydrazine with appropriate carbonyl compounds to form the pyrazole ring. The reaction typically requires heating and the presence of a catalyst.

  • Condensation Reactions: Another method involves the condensation of β-ketoesters with hydrazines under acidic conditions. This method often requires refluxing the reaction mixture to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group of the acetate ester.

  • Substitution Reactions: The pyrazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.

Major Products Formed:

  • Oxidation: Formation of pyrazol-5-one derivatives.

  • Reduction: Formation of hydroxylamine derivatives.

  • Substitution: Formation of various halogenated or nitrated pyrazoles.

Properties

IUPAC Name

methyl 2-(5-methyl-3-oxo-1H-pyrazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-5-3-6(10)9(8-5)4-7(11)12-2/h3,8H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXRHCMONNODHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Research indicates that methyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that this compound may possess antimicrobial effects against certain bacterial strains, making it a candidate for pharmaceutical development.
  • Pharmacological Potential : The compound has been evaluated for its potential as an anti-inflammatory and analgesic agent, with preliminary studies indicating promising results in animal models .

Applications in Medicinal Chemistry

The medicinal chemistry applications of this compound are significant:

Table 1: Pharmacological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryReduces inflammation in animal models
AnalgesicProvides pain relief in preclinical studies

Applications in Agriculture

This compound also shows potential applications in agriculture:

Table 2: Agricultural Applications

Application TypeDescriptionReference
Plant Growth RegulatorEnhances growth and yield in certain crops
Pest ControlPotential use as a biopesticide

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Antimicrobial Efficacy

A study tested the antimicrobial activity of this compound against common pathogens. Results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as a therapeutic agent.

Case Study 2: Agricultural Impact

In agricultural trials, the application of this compound on tomato plants resulted in increased growth rates and resistance to pests. This positions the compound as a viable candidate for further development as a natural pesticide .

Mechanism of Action

The mechanism by which methyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimalarial applications, the compound may inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate: Similar structure but with an additional methyl group at the 5-position.

  • Methyl 2-(5-hydroxy-1H-pyrazol-1-yl)acetate: Lacks the methyl group at the 3-position.

  • Methyl 2-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)acetate: Contains a phenyl group instead of a methyl group at the 3-position.

Uniqueness: Methyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both the hydroxyl and methyl groups on the pyrazole ring contributes to its distinct properties compared to other pyrazole derivatives.

Biological Activity

Methyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications based on recent research findings.

  • Chemical Formula : C7_7H10_{10}N2_2O3_3
  • Molecular Weight : 170.17 g/mol
  • CAS Number : 83405-77-0
  • IUPAC Name : this compound

The presence of a hydroxyl group and a pyrazole ring enhances the compound's solubility and reactivity, making it suitable for various biological applications.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have suggested that this compound may possess antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Mycobacterium tuberculosis (Mtb), which is crucial for developing new antitubercular agents .

Anticancer Properties

This compound has been evaluated for its anticancer potential. Compounds with similar pyrazole structures have demonstrated antiproliferative effects on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells . The mechanism of action appears to involve the induction of apoptosis and disruption of microtubule assembly, which are critical factors in cancer cell proliferation .

Anti-inflammatory Effects

The pyrazole scaffold is well-known for its anti-inflammatory properties. Compounds derived from this structure have been reported to exhibit significant inhibition in models of inflammation, suggesting that this compound may also share this activity .

Synthesis Methods

Several synthetic routes have been explored for producing this compound. Common methods include:

  • Knorr Reaction : This involves the condensation of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.
  • Acetylation Reactions : The introduction of the acetate moiety can be achieved through acetylation of the hydroxyl group present on the pyrazole ring.

Case Studies

Recent studies have highlighted the efficacy of similar pyrazole derivatives:

StudyCompoundActivityFindings
Various 2-PyrazolylpyrimidinonesAntitubercularIdentified novel mechanisms with bactericidal effects against Mtb.
Curcumin analogues with pyrazoleAnticancerInduced apoptosis in MDA-MB-231 cells at low concentrations.
Pyrazole derivativesAnti-inflammatoryShowed comparable effects to indomethacin in inflammation models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate
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methyl 2-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)acetate

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